molecular formula CH3N3 B14359204 3-Methylidenetriaz-1-ene CAS No. 90251-06-2

3-Methylidenetriaz-1-ene

Cat. No.: B14359204
CAS No.: 90251-06-2
M. Wt: 57.055 g/mol
InChI Key: IFWKJQJVFYZWOT-UHFFFAOYSA-N
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Description

3-Methylidenetriaz-1-ene is a compound of significant interest in the field of organic chemistry It belongs to the class of triazene compounds, which are characterized by the presence of three nitrogen atoms in a linear arrangement

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylidenetriaz-1-ene typically involves the reaction of hydrazine derivatives with aldehydes or ketones under controlled conditions. One common method is the condensation of hydrazine hydrate with formaldehyde, followed by the addition of a methylating agent to introduce the methylidene group. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the triazene ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature, pressure, and catalyst concentration, to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Methylidenetriaz-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms, such as hydrazines or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted triazene derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or nitroso compounds, while reduction can produce hydrazines or amines. Substitution reactions typically result in the formation of various substituted triazene derivatives.

Scientific Research Applications

3-Methylidenetriaz-1-ene has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs and treatments.

    Industry: this compound is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 3-Methylidenetriaz-1-ene involves its interaction with molecular targets and pathways within biological systems. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical processes. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

3-Methylidenetriaz-1-ene can be compared with other triazene compounds, such as:

    1,3-Dimethyltriazene: Similar in structure but with different substituents, leading to variations in reactivity and applications.

    1-Phenyl-3-methyltriazene:

    1,3-Diethyltriazene: Another analog with ethyl groups, exhibiting unique reactivity and applications.

The uniqueness of this compound lies in its specific substituents and the resulting chemical properties, which make it suitable for particular applications in research and industry.

Properties

CAS No.

90251-06-2

Molecular Formula

CH3N3

Molecular Weight

57.055 g/mol

IUPAC Name

N-diazenylmethanimine

InChI

InChI=1S/CH3N3/c1-3-4-2/h2H,1H2

InChI Key

IFWKJQJVFYZWOT-UHFFFAOYSA-N

Canonical SMILES

C=NN=N

Origin of Product

United States

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